molecular formula C20H19ClN5O4P B6604660 7-Chloro-4-(2-{1-[4-(1h-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline; phosphoric acid CAS No. 2253644-40-3

7-Chloro-4-(2-{1-[4-(1h-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline; phosphoric acid

Cat. No.: B6604660
CAS No.: 2253644-40-3
M. Wt: 459.8 g/mol
InChI Key: UJVDJMYLDHVGAH-SXMBIPSUSA-N
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Description

7-Chloro-4-(2-{1-[4-(1h-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline; phosphoric acid is a complex organic compound that features a quinoline core substituted with a chloro group and an imidazole moiety

Properties

IUPAC Name

7-chloro-N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5.H3O4P/c1-14(15-2-5-17(6-3-15)26-11-10-22-13-26)24-25-19-8-9-23-20-12-16(21)4-7-18(19)20;1-5(2,3)4/h2-13H,1H3,(H,23,25);(H3,1,2,3,4)/b24-14+;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVDJMYLDHVGAH-SXMBIPSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CC=C(C=C3)N4C=CN=C4.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C2C=CC(=CC2=NC=C1)Cl)/C3=CC=C(C=C3)N4C=CN=C4.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN5O4P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-(2-{1-[4-(1h-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline typically involves multi-step organic reactions. One common method involves the condensation of 7-chloroquinoline-4-carbaldehyde with 4-(1H-imidazol-1-yl)benzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-(2-{1-[4-(1h-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The imidazole moiety is known to interact with various biological targets, making it a valuable scaffold for drug discovery .

Medicine

Medicinally, this compound and its derivatives have shown promise in the development of new therapeutic agents. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .

Mechanism of Action

The mechanism of action of 7-Chloro-4-(2-{1-[4-(1h-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions and enzyme active sites, modulating their activity. Additionally, the quinoline core can intercalate with DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Chloro-4-(2-{1-[4-(1h-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline lies in its combination of the quinoline and imidazole moieties. This dual functionality allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications .

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